Hydroxycyclohexane-1-carboxylate
Overview
Description
Hydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclohexane ring substituted with a hydroxyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of cyclohexanone to cyclohexanol, followed by oxidation to cyclohexanecarboxylic acid. This acid is then esterified with ethanol to yield this compound. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: Cyclohexyl halides.
Scientific Research Applications
Hydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: this compound derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of polymers, resins, and as a precursor for the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which hydroxycyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions, which are crucial for its activity.
Comparison with Similar Compounds
Hydroxycyclohexane-1-carboxylate can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylate group, limiting its applications in esterification reactions.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns.
This compound is unique due to the presence of both hydroxyl and carboxylate groups, which confer a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
ethyl (1S,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-GARJFASQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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